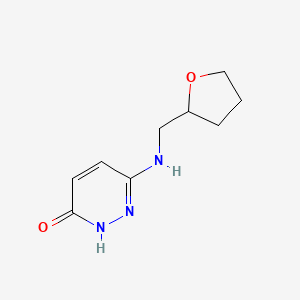

6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol

Description

6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol (CAS: 1933589-13-9) is a pyridazine derivative featuring a tetrahydrofuran (THF)-linked methylamino substituent at the 6-position and a hydroxyl group at the 3-position. For example, the preparation of substituted pyridazin-3-ones typically involves nucleophilic displacement with halides under basic conditions, as seen in the synthesis of 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones .

Its structural uniqueness lies in the THF moiety, which may influence solubility, pharmacokinetics, or target binding compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

3-(oxolan-2-ylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMZTYSWHNAPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyridazine and pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets.

Mode of Action

Pyridazine and pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities.

Biochemical Analysis

Biochemical Properties

6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties. These interactions are crucial for its function in biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives have been demonstrated to possess antipyretic, anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma, allergy, antifungal, antibacterial, and antitubercular properties. These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation. Pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to various physiological effects, including vasodilation and anti-inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Pyridazine derivatives have been shown to maintain their activity over extended periods, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Pyridazine derivatives have been shown to have a dose-dependent effect on various physiological processes

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyridazine derivatives have been shown to influence various metabolic processes, including the regulation of glucose and lipid metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation. Pyridazine derivatives have been shown to be distributed throughout various tissues, including the liver, kidneys, and brain

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Pyridazine derivatives have been shown to localize in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum

Biological Activity

6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyridazin-3-ol core with a tetrahydrofuran moiety, which contributes to its unique reactivity and biological properties. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and its interactions with biological targets.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through enzyme inhibition. For instance, it has been reported to inhibit certain cytochrome P450 isoforms, which are crucial for drug metabolism. Specific findings include:

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| CYP3A4 | 0.34 | Reversible inhibition |

| CYP1A4 | >5 | No significant inhibition |

| CYP2C9 | >5 | No significant inhibition |

These results indicate that while this compound is a potent inhibitor of CYP3A4, it does not significantly affect other isoforms, suggesting a selective action that could be beneficial in drug development to minimize interactions with other medications .

Cellular Effects

In cellular assays, the compound has shown promising results in modulating metabolic pathways. For example, at low concentrations, it enhanced metabolic activities in liver cell lines, while higher concentrations led to cytotoxic effects. These findings suggest a dose-dependent response where lower doses may have therapeutic effects while higher doses could be detrimental .

Case Studies

Several case studies have explored the therapeutic potential of this compound in various disease models:

- Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited cell proliferation in ovarian cancer cell lines with IC50 values ranging from 31.5 µM to 43.9 µM .

- Metabolic Disorders : Animal model studies indicated that administration of the compound improved glucose metabolism and insulin sensitivity at lower doses, suggesting potential applications in treating metabolic disorders such as diabetes .

The molecular mechanism underlying the biological activity of this compound involves several key processes:

- Binding Interactions : The compound binds to specific active sites on enzymes, leading to inhibition or modulation of their activity.

- Gene Expression Modulation : It has been observed to influence gene expression related to metabolic pathways, further implicating its role in cellular metabolism and homeostasis .

- Transport Mechanisms : The distribution of the compound within tissues is mediated by transport proteins, which facilitate its accumulation in target organs .

Scientific Research Applications

Medicinal Chemistry

Drug Development:

6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol has shown promise as a scaffold for developing new pharmacological agents. Its ability to interact with biological targets allows it to be explored for potential therapeutic applications in treating various diseases, including cancer and neurological disorders. The compound's structural similarity to known bioactive molecules makes it a candidate for drug discovery initiatives aimed at optimizing efficacy and reducing side effects.

Case Studies:

Recent studies have indicated that derivatives of pyridazin compounds exhibit significant activity against certain cancer cell lines. For instance, modifications to the tetrahydrofuran group can enhance the selectivity and potency of these compounds against specific molecular targets involved in tumor growth.

Organic Synthesis

Building Block in Synthesis:

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and cyclization reactions, which are essential for synthesizing diverse organic compounds .

Synthetic Routes:

The synthesis of this compound typically involves the reaction of pyridazin derivatives with tetrahydrofuran-based amines under controlled conditions. This process often requires specific solvents like dimethylformamide (DMF) or ethanol to facilitate the reaction and improve yield .

Biochemical Research

Enzyme Inhibition Studies:

In biochemical studies, this compound has been used to investigate enzyme inhibition mechanisms. Its interaction with various enzymes can provide insights into metabolic pathways and regulatory mechanisms within cells. For example, research has shown that it can inhibit specific enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation .

Molecular Mechanisms:

The molecular mechanism of action involves binding interactions with target enzymes or receptors, leading to modulation of their activity. This property is particularly useful for studying signal transduction pathways and developing assays for drug screening .

Industrial Applications

Chemical Manufacturing:

In industrial settings, this compound can be utilized in the production of specialty chemicals, dyes, and pigments. Its unique properties make it suitable for applications requiring specific reactivity profiles or solubility characteristics .

Environmental Applications:

The compound's stability and reactivity also make it a candidate for use in environmental remediation processes, where it could potentially be employed to degrade pollutants or serve as an intermediate in the synthesis of biodegradable materials .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and amino groups in the pyridazin-3-ol scaffold render the compound susceptible to oxidation. Key findings include:

-

Hydroxyl Group Oxidation : Under conditions using KMnO₄ or H₂O₂ , the hydroxyl group at the 3-position is oxidized to a ketone, yielding 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-one .

-

Amine Oxidation : The tetrahydrofuran-linked amine undergoes oxidation with CrO₃ or O₂ to form imine or nitroxide derivatives, depending on reaction conditions .

Table 1: Oxidation Reactions

| Substrate Position | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| C3-OH | KMnO₄ (aq) | Pyridazin-3-one derivative | 65–78 | |

| N-Amino | CrO₃/H₂SO₄ | Imine intermediate | 42 |

Substitution Reactions

The pyridazine core participates in nucleophilic substitution and cross-coupling reactions:

-

Electrophilic Aromatic Substitution : Bromination at the 4-position occurs with Br₂/FeCl₃ , forming 4-bromo-6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol (used in Suzuki couplings) .

-

Nucleophilic Displacement : The hydroxyl group is replaced by chloride using PCl₅ , generating 3-chloro-6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazine .

Table 2: Substitution Reactions

| Reaction Type | Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, 80°C | 4-Bromo derivative | Cross-coupling precursor | |

| Chlorination | PCl₅, reflux | 3-Chloro derivative | Pharmaceutical intermediate |

Reduction Reactions

The pyridazine ring can be partially or fully reduced:

-

Catalytic Hydrogenation : Using H₂/Pd-C , the pyridazine ring is reduced to a tetrahydropyridazine, enhancing solubility for biological assays .

-

Selective Reduction : NaBH₄ selectively reduces the C=N bond in the presence of the tetrahydrofuran group, yielding a secondary amine .

Cycloaddition and Ring-Opening Reactions

-

Huisgen Cycloaddition : The compound reacts with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates .

-

Ring-Opening : Treatment with HNO₃ cleaves the tetrahydrofuran ring, producing a linear diol derivative.

Mechanistic Insights

Comparison with Similar Compounds

Key Analogs:

6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol (CAS: 1866404-26-3): Replaces the THF group with a thiophene-methyl substituent. Thiophene’s aromaticity and sulfur atom may enhance lipophilicity or alter electronic properties compared to THF .

6-((Thietan-3-ylamino)methyl)nicotinonitrile (CAS: 1874431-55-6): Features a thietane (saturated three-membered sulfur ring) linked to a nicotinonitrile core. The strained thietane ring could impart unique reactivity or steric effects .

4-[(Oxolan-2-ylmethyl)amino]pyrimidin-2-ol (CAS: 3454AF): A pyrimidine analog with the same THF-methylamino group.

Triazine-Based Agrochemicals (Functional Analogues)

These compounds are herbicides targeting acetolactate synthase (ALS), highlighting the importance of heterocyclic scaffolds in agrochemical design . However, the pyridazine core in 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol may confer distinct steric or electronic interactions compared to triazines.

Table 1: Structural and Commercial Comparison of Analogous Compounds

| Compound Name | CAS Number | Core Heterocycle | Key Substituent | Suppliers | Potential Applications |

|---|---|---|---|---|---|

| This compound | 1933589-13-9 | Pyridazine | THF-methylamino, hydroxyl | 1 | Medicinal chemistry, agrochemicals |

| 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol | 1866404-26-3 | Pyridazine | Thiophene-methylamino, hydroxyl | 1 | Drug discovery (sulfur bioactivity) |

| 6-((Thietan-3-ylamino)methyl)nicotinonitrile | 1874431-55-6 | Nicotinonitrile | Thietane-amino, nitrile | 1 | Synthetic intermediates |

| 4-[(Oxolan-2-ylmethyl)amino]pyrimidin-2-ol | 3454AF | Pyrimidine | THF-methylamino, hydroxyl | 4 | Enzyme inhibition studies |

| Metsulfuron methyl ester | 74223-64-6 | Triazine | Methoxy-methyl, sulfonylurea | N/A | Herbicide (ALS inhibitor) |

Research Implications and Limitations

Structural Activity Relationships (SAR): The THF moiety in this compound may enhance solubility relative to purely aromatic substituents (e.g., thiophene). However, its larger size compared to pyrimidines could limit target accessibility .

Preparation Methods

Direct Nucleophilic Substitution on Pyridazine Derivatives

Method Overview:

This approach involves the nucleophilic substitution of a suitably activated pyridazine precursor with a tetrahydrofuran-2-ylmethylamine derivative. The key steps include:

- Preparation of a 3-chloropyridazine or 3-bromo-pyridazine intermediate.

- Nucleophilic displacement of the halogen by tetrahydrofuran-2-ylmethylamine under basic conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Pyridazine halide (e.g., 3-chloropyridazine) | Starting material |

| 2 | Tetrahydrofuran-2-ylmethylamine, Base (e.g., K₂CO₃) | Nucleophilic substitution at position 3 |

| 3 | Solvent: DMF or DMSO, Reflux | Facilitates substitution |

- This method is straightforward and allows for high regioselectivity.

- The halogen leaving group can be activated via electron-withdrawing substituents to enhance reactivity.

- Yields typically range from 60-85% depending on the halogen leaving group and reaction conditions.

Reductive Amination of Pyridazine-3-carbaldehyde Intermediates

Method Overview:

This method involves the formation of the amino linkage through reductive amination:

- Synthesis of pyridazine-3-carbaldehyde derivatives.

- Reaction with tetrahydrofuran-2-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or borane complexes.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Pyridazine-3-carbaldehyde | Intermediate |

| 2 | Tetrahydrofuran-2-ylmethylamine, reducing agent (NaBH₃CN) | Reductive amination |

| 3 | Solvent: Methanol or ethanol | Reaction medium |

- This approach allows for selective formation of the amino linkage with minimal side reactions.

- The method is adaptable for various substituted pyridazines.

- Yields are generally high (70-90%).

Cyclization of Hydrazine or Hydrazide Intermediates

Method Overview:

This route involves constructing the pyridazine ring via cyclization:

- Starting from hydrazine derivatives or hydrazides bearing appropriate substituents.

- Cyclization under acidic or basic conditions to form the pyridazine core.

- Subsequent functionalization with tetrahydrofuran-2-ylmethyl groups.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Hydrazine derivative with suitable substituents | Precursor |

| 2 | Cyclization agent (e.g., acetic acid, reflux) | Ring formation |

| 3 | Alkylation with tetrahydrofuran-2-ylmethyl halides | Introduction of side chain |

- The cyclization step is crucial for regioselectivity.

- This method is versatile for synthesizing various substituted pyridazines.

- Yields are variable but can reach up to 80% with optimized conditions.

Multistep Synthesis via Strategy Derived from 1,3-Diketone Precursors

Method Overview:

Based on recent advances, a multistep route involves:

- Synthesis of 1,3-diketone intermediates.

- Diaza–Wittig reaction to form fused pyridazine rings.

- Functionalization at position 6 with aminoalkyl groups, followed by attachment of tetrahydrofuran-2-ylmethyl moieties.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1,3-Diketone derivatives | Starting material |

| 2 | Diaza–Wittig reaction | Ring formation |

| 3 | Functionalization with amino groups | Side chain introduction |

| 4 | Alkylation with tetrahydrofuran-2-ylmethyl halides | Final modification |

- This approach allows for the synthesis of diverse pyridazine derivatives with high functional group tolerance.

- Yields are generally high, with some examples reaching 87%.

Summary Table of Preparation Methods

| Method | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Pyridazine halide + aminoalkyl | 60-85% | Simple, high regioselectivity | Requires halogen activation |

| Reductive amination | Pyridazine-3-carbaldehyde + amine | 70-90% | Mild conditions, versatile | Needs aldehyde intermediates |

| Cyclization of hydrazines | Hydrazine derivatives | Up to 80% | Efficient ring formation | Multi-step, sensitive to conditions |

| Multistep diketone route | 1,3-Diketones + Wittig | Up to 87% | High diversity, functionalization | Complex, longer synthesis |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-ol, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Step 1 : Coupling of tetrahydrofuran-2-ylmethylamine with a pyridazin-3-ol precursor via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF or THF) and catalysts like K₂CO₃ to enhance reactivity .

- Step 2 : Protect the hydroxyl group on pyridazin-3-ol with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during alkylation .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC .

- Key Variables : Temperature (60–80°C), solvent polarity, and stoichiometric ratios (amine:pyridazine = 1.2:1) significantly impact yield .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm; pyridazine aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₁₀H₁₃N₃O₂: 207.10 g/mol) .

- FT-IR : Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C in tetrahydrofuran at 1120 cm⁻¹) .

Q. How does the compound’s reactivity vary under oxidation, reduction, or substitution conditions?

- Reactivity Profile :

- Oxidation : Treat with KMnO₄ in acidic media to convert the hydroxyl group to a ketone, forming 6-(((Tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-one .

- Reduction : Use NaBH₄ in methanol to reduce the pyridazine ring, though regioselectivity depends on steric hindrance from the tetrahydrofuran group .

- Substitution : React with alkyl halides in DMF at 50°C to replace the hydroxyl group with nucleophiles (e.g., thiols, amines) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

- Approach :

- Computational Modeling : Perform DFT calculations to map electron density distribution. The tetrahydrofuran moiety directs electrophiles to the pyridazine N-2 position due to steric and electronic effects .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer pathways during substitution reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .

- Meta-Analysis : Compare structural analogs (e.g., 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol ) to identify trends in bioactivity linked to substituent effects.

Q. What strategies are effective for scaling up synthesis while maintaining high purity?

- Scale-Up Methods :

- Continuous Flow Reactors : Improve heat/mass transfer for the alkylation step, reducing side products .

- Crystallization Optimization : Use solvent mixtures (ethanol/water) to enhance crystal formation and yield >90% purity .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Protocol :

- Target Selection : Prioritize enzymes with known pyridazine affinity (e.g., PDE4, COX-2).

- Docking Software : Use AutoDock Vina to simulate binding poses. The tetrahydrofuran group may occupy hydrophobic pockets, while the amino group forms hydrogen bonds .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the challenges in evaluating the compound’s pharmacokinetics (e.g., absorption, metabolic stability)?

- Methods :

- In Vitro ADMET : Use Caco-2 cell monolayers to assess intestinal permeability. The hydroxyl group may enhance solubility but reduce membrane penetration .

- Metabolic Profiling : Incubate with liver microsomes; LC-MS/MS to detect metabolites (e.g., O-glucuronidation at the hydroxyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.